molecular formula C19H20N2O2 B2997045 1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one CAS No. 2379984-74-2

1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one

Cat. No. B2997045
M. Wt: 308.381
InChI Key: KXCAYLBEYBRZRD-UHFFFAOYSA-N
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Description

“1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one” is a complex organic compound. It is part of the 2-Azaspiro[3.3]heptanes family, which are important motifs for modern drug discovery . These compounds are sterically constrained, which makes them efficient and selective ligands for various biological targets .


Synthesis Analysis

The synthesis of such compounds involves the reaction of tert-butanesulfinyl aldimine with ethyl cyclobutanecarboxylate, using LiHMDS (1.0 M in THF) as a reagent . The product is obtained as a viscous oil .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 2-azaspiro[3.3]heptane scaffold, which is a seven-membered ring fused to a four-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a four-membered ring in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .

Safety And Hazards

While specific safety and hazards information for this compound is not available, compounds in the 2-azaspiro[3.3]heptane family are generally considered to be combustible and potentially toxic .

Future Directions

The 2-azaspiro[3.3]heptane scaffold is a promising structure for the development of new drugs . The sterically constrained nature of these compounds allows for a wide variation of spatial disposition of the functional groups, making them versatile in drug design . Future research may focus on exploring the potential applications of these compounds in medicinal chemistry.

properties

IUPAC Name

1-methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-20-9-5-8-16(17(20)22)18(23)21-12-19(13-21)10-15(11-19)14-6-3-2-4-7-14/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCAYLBEYBRZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one

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